molecular formula C22H15NO2 B371828 3-benzoyl-2-phenyl-1H-quinolin-4-one CAS No. 61707-51-5

3-benzoyl-2-phenyl-1H-quinolin-4-one

Cat. No.: B371828
CAS No.: 61707-51-5
M. Wt: 325.4g/mol
InChI Key: QFMUIXAYIIZLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzoyl-2-phenyl-4(1H)-quinolinone: is an organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-2-phenyl-1H-quinolin-4-one typically involves the condensation of benzoyl chloride with 2-phenyl-4(1H)-quinolinone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-2-phenyl-4(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while reduction may produce dihydroquinolinone derivatives.

Scientific Research Applications

3-Benzoyl-2-phenyl-4(1H)-quinolinone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-phenyl-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. While detailed studies are still needed, it is believed that the compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4(1H)-quinolinone: Lacks the benzoyl group, which may result in different biological activities and properties.

    3-Benzoyl-4(1H)-quinolinone: Lacks the phenyl group, which may affect its chemical reactivity and applications.

    4(1H)-Quinolinone: The parent compound without any substituents, serving as a basic structure for various derivatives.

Uniqueness

3-Benzoyl-2-phenyl-4(1H)-quinolinone is unique due to the presence of both benzoyl and phenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound for various scientific research applications.

Properties

CAS No.

61707-51-5

Molecular Formula

C22H15NO2

Molecular Weight

325.4g/mol

IUPAC Name

3-benzoyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C22H15NO2/c24-21(16-11-5-2-6-12-16)19-20(15-9-3-1-4-10-15)23-18-14-8-7-13-17(18)22(19)25/h1-14H,(H,23,25)

InChI Key

QFMUIXAYIIZLRC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4

Origin of Product

United States

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